



Application Note: Live-Cell Imaging of Microtubule Disruption by Tubulin Inhibitor 31

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Compound of Interest					
Compound Name:	Tubulin inhibitor 31				
Cat. No.:	B12401175	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[2][3] Tubulin inhibitors interfere with these dynamics, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. [4] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[3][4]

Tubulin inhibitor 31 is a novel, potent inhibitor of tubulin assembly.[5] It is a conformationally-restricted analogue of E7010 (ABT-751), which is known to bind to the colchicine site on β -tubulin.[6][7][8][9][10] By binding to this site, **Tubulin inhibitor 31** prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, G2/M phase cell cycle arrest, and ultimately, apoptosis.[10] Furthermore, its activity as a vascular disrupting agent (VDA) suggests it can selectively target and collapse tumor neovasculature, making it a promising candidate for cancer therapy.[6][7]

Live-cell imaging provides a powerful tool to visualize and quantify the real-time effects of compounds like **Tubulin inhibitor 31** on microtubule dynamics within living cells. This application note provides a detailed protocol for performing live-cell imaging experiments to characterize the microtubule-disrupting effects of **Tubulin inhibitor 31**.



Principle of the Assay

This protocol utilizes fluorescence microscopy to monitor microtubule integrity and dynamics in live cells. Cells are engineered to express fluorescently-tagged tubulin (e.g., GFP- α -tubulin) or are stained with a live-cell microtubule dye. Upon treatment with **Tubulin inhibitor 31**, the disruption of the microtubule network is observed and quantified over time. Parameters such as microtubule density, length, and the dynamics of individual microtubules (growth, shrinkage, and catastrophe events) can be measured to characterize the inhibitor's potency and mechanism of action.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from live-cell imaging experiments assessing the effect of **Tubulin inhibitor 31** on microtubule dynamics in Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of **Tubulin Inhibitor 31** on Microtubule Network Integrity

Treatment Group	Concentration (nM)	Mean Microtubule Density (% of Control)	Mean Microtubule Length (μm)
Vehicle Control (DMSO)	0	100 ± 5.2	15.6 ± 1.2
Tubulin Inhibitor 31	10	85.3 ± 4.8	12.1 ± 0.9
Tubulin Inhibitor 31	50	42.1 ± 6.1	7.3 ± 0.6
Tubulin Inhibitor 31	250	15.8 ± 3.5	3.1 ± 0.4
Combretastatin A4	10	45.5 ± 5.9	7.9 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantitative Analysis of Microtubule Dynamics with EB3-GFP



Treatment Group	Concentration (nM)	Microtubule Growth Rate (µm/min)	Microtubule Shrinkage Rate (µm/min)	Catastrophe Frequency (events/min)
Vehicle Control (DMSO)	0	12.4 ± 1.1	18.2 ± 1.5	1.8 ± 0.3
Tubulin Inhibitor	10	9.8 ± 0.9	19.5 ± 1.3	2.9 ± 0.4
Tubulin Inhibitor	50	4.1 ± 0.5	20.1 ± 1.8	5.2 ± 0.6
Tubulin Inhibitor	250	1.2 ± 0.3	21.5 ± 2.0	8.7 ± 0.9
Nocodazole	100	1.5 ± 0.4	20.8 ± 1.6	8.1 ± 0.7

Data are presented as mean ± standard deviation from tracking 50 EB3-GFP comets per condition.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Disruption using Fluorescently-Tagged Tubulin

Materials:

- HUVEC or HeLa cells
- Complete cell culture medium (e.g., EGM-2 for HUVEC, DMEM with 10% FBS for HeLa)
- Plasmid encoding GFP-α-tubulin or mCherry-α-tubulin
- Transfection reagent (e.g., Lipofectamine 3000)
- Glass-bottom imaging dishes (35 mm)
- **Tubulin inhibitor 31** (stock solution in DMSO)



- Positive control (e.g., Combretastatin A4 or Nocodazole)
- Live-cell imaging buffer (phenol red-free medium with 25 mM HEPES)
- Confocal or spinning-disk microscope equipped with a live-cell incubation chamber (37°C, 5% CO2)

Procedure:

- Cell Seeding: 24-48 hours prior to imaging, seed HUVEC or HeLa cells onto 35 mm glassbottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
- Transfection: 24 hours before imaging, transfect the cells with the GFP-α-tubulin plasmid according to the manufacturer's protocol for the chosen transfection reagent. Ensure low expression levels to avoid artifacts from tubulin overexpression.
- Compound Preparation: Prepare serial dilutions of **Tubulin inhibitor 31** and the positive control in pre-warmed live-cell imaging buffer. Include a vehicle control (DMSO) at the same final concentration used for the highest drug concentration.
- Live-Cell Imaging Setup:
 - Mount the glass-bottom dish onto the microscope stage within the incubation chamber.
 Allow the cells to equilibrate for at least 15 minutes.
 - Identify a field of view with healthy, transfected cells exhibiting a well-defined microtubule network.
 - Set the imaging parameters (e.g., 60x or 100x oil immersion objective, appropriate laser lines and filters for GFP, time-lapse interval of 15-30 seconds).
- Baseline Imaging: Acquire images for 5-10 minutes before adding the compound to establish
 a baseline of microtubule dynamics.
- Treatment: Carefully add the pre-warmed imaging buffer containing the desired concentration of **Tubulin inhibitor 31**, positive control, or vehicle control to the dish.



- Time-Lapse Acquisition: Immediately begin time-lapse imaging and continue for the desired duration (e.g., 1-2 hours) to capture the process of microtubule disruption.
- Image Analysis:
 - Qualitative Analysis: Visually inspect the time-lapse series for changes in microtubule structure, such as depolymerization, fragmentation, and loss of the filamentous network.
 - Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify changes.
 Measure microtubule density by applying a threshold to the images and calculating the percentage of area covered by microtubules. Trace and measure the length of individual microtubules over time.

Protocol 2: Tracking Microtubule Plus-Ends with EB3-GFP

This protocol provides a more detailed analysis of microtubule dynamics by tracking the plusend tracking protein (+TIP) EB3.

Materials:

• Same as Protocol 1, but with a plasmid encoding EB3-GFP instead of GFP- α -tubulin.

Procedure:

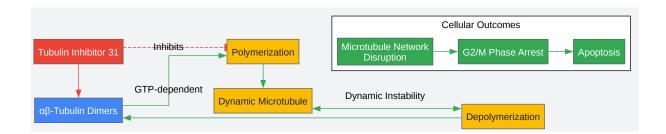
- Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, using the EB3-GFP plasmid.
- Compound Preparation: Follow step 3 from Protocol 1.
- Live-Cell Imaging Setup:
 - Set up the microscope as in Protocol 1.
 - High-speed image acquisition is crucial for tracking dynamic EB3 comets. Use a spinningdisk confocal microscope if available. Set a short time-lapse interval (e.g., 1-2 seconds).
- Baseline Imaging: Acquire a time-lapse series for 1-2 minutes before treatment.



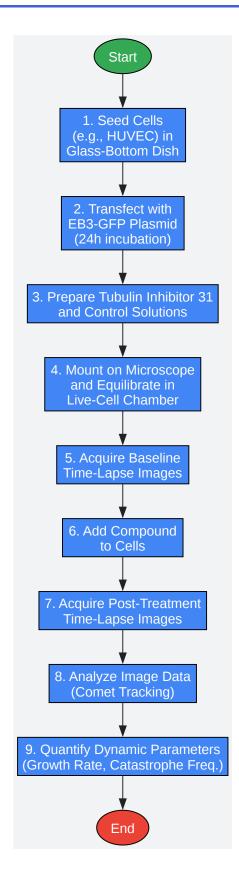
- Treatment: Add the compound as described in Protocol 1.
- Time-Lapse Acquisition: Acquire images for 10-30 minutes post-treatment. Longer acquisitions may be limited by phototoxicity.
- Image Analysis:
 - Use specialized software (e.g., u-Track, TrackMate in Fiji) to automatically or semiautomatically track the movement of EB3-GFP comets.
 - From the tracks, calculate the following parameters:
 - Microtubule Growth Rate: The speed of the comets during periods of polymerization.
 - Microtubule Shrinkage Rate: Inferred from the disappearance of comets and the retraction of the microtubule lattice (if co-labeled).
 - Catastrophe Frequency: The frequency of transitions from a growth phase to a shrinkage phase.

Visualizations Signaling Pathway and Mechanism of Action









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